DL-Pantothenyl ethyl ether
Overview
Description
DL-Pantothenyl ethyl ether is an organic compound with the chemical formula C11H23NO4 and a molecular weight of 233.31 g/mol . It is a derivative of pantothenic acid (vitamin B5) and is commonly used in various cosmetic and pharmaceutical applications due to its stability and beneficial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Pantothenyl ethyl ether is typically synthesized through an etherification reaction. One common method involves reacting DL-Panthenol with bromoacetic acid ester under specific conditions . The reaction conditions, including temperature, solvent, and catalyst, can be adjusted based on the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale etherification processes. The reaction is carried out in reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: DL-Pantothenyl ethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DL-Pantothenyl ethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Medicine: It is utilized in pharmaceutical formulations for its moisturizing and regenerative properties.
Mechanism of Action
DL-Pantothenyl ethyl ether exerts its effects primarily through its conversion to pantothenic acid in the body. Pantothenic acid is a key component of coenzyme A, which plays a central role in the metabolism of carbohydrates, fats, and proteins . The presence of the ethyl group enhances its penetration into the skin and hair, leading to improved moisturization and conditioning effects .
Comparison with Similar Compounds
DL-Panthenol: A precursor to pantothenic acid, commonly used in cosmetics for its moisturizing properties.
Pantothenic Acid: The active form of vitamin B5, essential for various metabolic functions.
Ethyl Panthenol: Similar to DL-Pantothenyl ethyl ether but with different solubility and stability properties.
Uniqueness: this compound is unique due to its enhanced stability and penetration capabilities compared to other derivatives of pantothenic acid. Its ability to provide long-lasting moisturization and conditioning without build-up makes it a preferred choice in cosmetic formulations .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAMPOPITCOOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862363 | |
Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667-84-5 | |
Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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